molecular formula C17H19F3N2O4 B3503793 ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B3503793
M. Wt: 372.34 g/mol
InChI Key: XRUGLYHABQABNV-UHFFFAOYSA-N
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Description

The compound “ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the reaction of an α-amino-ketone and a compound containing an electron-withdrawing group . For example, ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate was synthesized by treating ethyl-3-(allylamino)-3-phenylacrylate with a palladium catalyst under mild conditions .


Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate” would depend on its specific molecular structure. For instance, the related compound “1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester” has a molecular weight of 167.2050 .

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary depending on the specific compound and its biological target. Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .

Safety and Hazards

The safety and hazards associated with “ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate” would depend on its specific properties. For example, ethyl trifluoroacetate, a related compound, is known to be a highly flammable liquid and vapor that causes skin and eye irritation .

properties

IUPAC Name

ethyl 4-[[furan-2-ylmethyl-(2,2,2-trifluoroacetyl)amino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O4/c1-4-25-15(23)14-10(2)13(11(3)21-14)9-22(16(24)17(18,19)20)8-12-6-5-7-26-12/h5-7,21H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUGLYHABQABNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(CC2=CC=CO2)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

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